molecular formula C11H13N3 B12073234 3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

3-Methyl-4-(1-methyl-1h-pyrazol-4-yl)aniline

Cat. No.: B12073234
M. Wt: 187.24 g/mol
InChI Key: XZYPOHAJFLXHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine featuring a methyl group at the 3-position of the aniline ring and a 1-methyl-1H-pyrazol-4-yl substituent at the 4-position. The methyl group on the aniline ring likely enhances steric hindrance and electron-donating effects, while the pyrazole moiety contributes to π-π stacking interactions and hydrogen-bonding capabilities, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3/c1-8-5-10(12)3-4-11(8)9-6-13-14(2)7-9/h3-7H,12H2,1-2H3

InChI Key

XZYPOHAJFLXHDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Formylation of Protected Aniline Derivatives

The Vilsmeier-Haack reaction enables electrophilic formylation of aromatic amines. For 3-methylaniline, protection of the -NH₂ group as an acetanilide (via acetic anhydride) precedes formylation. Reaction with Vilsmeier reagent (DMF/POCl₃) at 70–80°C for 6 hours introduces a formyl group at the para position relative to the methyl substituent, yielding 4-formyl-3-methylacetanilide . Deprotection (e.g., acidic hydrolysis) generates 4-formyl-3-methylaniline , a key intermediate.

Pyrazole Ring Formation via Hydrazine Condensation

The formyl intermediate reacts with methylhydrazine (CH₃NHNH₂) in ethanol under basic conditions (KOH, 25°C, 12 hours) to form a hydrazone. Subsequent cyclization with acetylacetone (2,4-pentanedione) at 90°C for 8 hours generates the pyrazole ring. This method achieves ~65% yield, with the methyl group at the pyrazole’s 1-position originating from methylhydrazine.

Key Reaction Parameters

  • Temperature : Cyclization requires ≥80°C for complete ring closure.

  • Solvent : Ethanol or isopropanol minimizes side reactions.

  • Catalyst : Anhydrous conditions prevent hydrolysis of intermediates.

Suzuki-Miyaura Cross-Coupling

Synthesis of Boronic Acid Partners

1-Methyl-1H-pyrazol-4-ylboronic acid is synthesized via Miyaura borylation of 4-bromo-1-methylpyrazole. Using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron (B₂Pin₂) in THF at 80°C for 12 hours, this step achieves ~70% yield.

Coupling with Halogenated Anilines

4-Bromo-3-methylaniline (protected as acetanilide) undergoes Suzuki coupling with the pyrazole boronic acid. Catalyzed by Pd(PPh₃)₄ in a dioxane/water mixture (3:1) with Na₂CO₃ at 90°C for 24 hours, this method yields ~75% of the coupled product. Deprotection with HCl/EtOH furnishes the target compound.

Optimization Insights

  • Protection : Acetylation prevents Pd catalyst poisoning by free -NH₂.

  • Molar Ratios : A 1:1.2 ratio of aryl bromide to boronic acid maximizes yield.

Reductive Amination of Pyrazole Aldehydes

Aldehyde Synthesis

4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde is prepared via Friedel-Crafts alkylation of anisole with 1-methylpyrazole-4-carbonyl chloride, followed by demethylation (BBr₃, CH₂Cl₂, −78°C).

Coupling with 3-Methylaniline

Reductive amination using NaBH₃CN in methanol at 25°C for 6 hours links the aldehyde to 3-methylaniline. This method offers moderate yields (~55%) due to competing imine formation but avoids harsh conditions.

Comparative Analysis of Methods

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Vilsmeier-Cyclization6570–90°CHigh regioselectivityMulti-step, requires protection
Suzuki Coupling7590°CScalable, single-step couplingBoronic acid synthesis complexity
Reductive Amination5525°CMild conditionsLow yield, side reactions

Mechanistic Considerations

Transmetalation in Suzuki Coupling

Pd(0) catalysts oxidatively add to 4-bromo-3-methylacetanilide, forming arylpalladium complexes. Transmetalation with pyrazole boronic acid precedes reductive elimination, forming the biaryl bond. Anhydrous conditions prevent boronic acid decomposition.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer in Suzuki couplings, reducing reaction times from 24 hours to 2 hours. Pd immobilization on silica supports enables catalyst recycling, lowering costs.

Green Chemistry Approaches

Water-ethanol mixtures (4:1) as solvents in reductive amination reduce environmental impact. Photocatalytic methods using TiO₂ under UV light are under investigation for nitroarene reductions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro and azo derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Research has indicated that derivatives of pyrazole compounds, including those similar to 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, exhibit significant antiviral properties. A study demonstrated that certain aniline derivatives showed cytotoxicity and antiviral activity against respiratory syncytial virus (RSV), with effective concentrations ranging from 5 μM to 28 μM . The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance or diminish biological activity, making this class of compounds promising for drug development.

Chemotherapeutic Applications:
Compounds containing pyrazole moieties have been investigated for their potential as chemotherapeutic agents. For instance, a related compound was studied for its ability to act as a reversible antagonist for P2Y12 receptors, which are crucial in platelet aggregation and thrombosis . Such findings highlight the potential of pyrazole derivatives in developing new therapeutic agents for cardiovascular diseases.

Catalysis

Catalytic Properties:
The compound has been explored for its role as a ligand in transition metal complexes, which can be used in catalysis. Research indicates that pyrazole-based ligands can stabilize metal centers and facilitate various catalytic reactions, including C-C bond formation and oxidation processes . The unique electronic properties imparted by the pyrazole group enhance the reactivity of metal complexes, making them suitable for applications in organic synthesis.

Material Science

Polymer Chemistry:
In material science, derivatives of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline are being examined for their potential use in polymer formulations. The incorporation of such compounds into polymers can improve thermal stability and mechanical properties. Studies have shown that the addition of pyrazole derivatives can lead to enhanced performance characteristics in polymer matrices, making them attractive for various industrial applications.

Case Studies

Study Focus Findings
Study on Antiviral ActivityEvaluated N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl anilinesShowed effective inhibition against RSV with EC50 values between 5 μM and 28 μM .
Chemotherapeutic PotentialInvestigated P2Y12 antagonistsIdentified novel compounds with inhibitory effects on platelet aggregation .
Catalytic ApplicationsAnalyzed pyrazole-based ligands in metal catalysisDemonstrated enhanced catalytic activity due to unique electronic properties .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, and cell signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1-Methyl-1H-pyrazol-4-yl)aniline ()

  • Structural Difference : Lacks the 3-methyl group on the aniline ring.
  • Applications : Likely serves as a precursor for pharmaceuticals or agrochemicals, similar to sulfonamide derivatives in .

3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline ()

  • Structural Difference : Contains a fluoro substituent and a methoxy-linked pyrazole.
  • Impact : The electron-withdrawing fluoro group and methoxy linker alter electronic properties, reducing basicity compared to the target compound.
  • Purity : 95% (HPLC), with molecular formula C₁₁H₁₂FN₃O (MW = 221.24) .

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline ()

  • Structural Difference : Features three 4-methylpyrazole units attached via a methyl group.
  • Impact : Increased molecular complexity and solubility in organic solvents due to methyl groups .
  • Synthesis : Achieved in <1 hour, contrasting with multi-step syntheses for sulfonamide analogs () .

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline ()

  • Structural Difference: Pyrazole connected via a methylene bridge to the aniline’s amino group.

Physicochemical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight Purity (%) Key Spectral Data (NMR, MS) Reference
3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline (Inferred) C₁₁H₁₃N₃ 187.25 N/A Likely δ ~6.5–7.5 ppm (aromatic H), δ ~2.3 ppm (CH₃)
3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 95 IR: 3448 cm⁻¹ (NH), 1626 cm⁻¹ (C=N)
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline C₂₂H₂₃N₇ 385.47 >98 ¹³C-NMR: δ 148.1 (pyrazole C), δ 130.1 (aniline C)
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ 255.24 N/A MS: m/z 255.24 (M⁺)

Biological Activity

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various research findings and case studies.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundConcentration (µM)TNF-α Inhibition (%)Reference
Compound A1085
Dexamethasone176

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, with several compounds showing cytotoxic effects against various cancer cell lines. For example, compounds derived from the pyrazole structure exhibited IC50 values in the low micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. One study reported a derivative with an IC50 of 26 µM against A549 lung cancer cells .

Cell LineCompoundIC50 (µM)Reference
MCF7Compound B3.79
NCI-H460Compound C42.30
A549Compound D26

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented, with certain compounds demonstrating potent activity against bacterial strains such as E. coli and Staphylococcus aureus. One study highlighted a derivative that showed significant inhibition against Bacillus subtilis at a concentration of 40 µg/mL .

Bacterial StrainCompoundInhibition Zone (mm)Reference
Bacillus subtilisCompound E15
E. coliCompound F18

Case Studies

Several case studies have illustrated the biological activity of compounds related to 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline:

  • Case Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties in animal models. The results indicated that these compounds significantly reduced edema in carrageenan-induced inflammation models .
  • Case Study 2 : In vitro studies on anticancer activity revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Q. Methodological Answers :

  • Synthetic Routes : A common approach involves coupling pyrazole derivatives with substituted anilines. For example, refluxing intermediates in xylene with chloranil (a dehydrogenation agent) for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, can yield high-purity products . Microwave-assisted synthesis may reduce reaction time and improve regioselectivity for tetrazole analogs, as seen in related compounds .
  • Purity Optimization : Purification via recrystallization (methanol or ethyl acetate) and chromatographic techniques (TLC/HPLC) are critical. Spectral characterization (¹H/¹³C NMR, HRMS) confirms structural integrity, while elemental analysis validates purity .

Structural and Functional Analogues

Basic Question : How does the substitution pattern on the pyrazole ring affect the reactivity of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline compared to its analogs? Advanced Question : What strategies can differentiate the electronic effects of methyl vs. bulkier substituents (e.g., bromo, methoxy) on the pyrazole or aniline moieties in catalytic applications?

Q. Methodological Answers :

  • Comparative Reactivity : The methyl group on the pyrazole enhances steric hindrance, reducing nucleophilic attack compared to bromo-substituted analogs (e.g., 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline) . Tetrazole-containing analogs (e.g., 4-(1H-tetrazol-1-yl)aniline) exhibit higher polarity, influencing solubility and biological activity .
  • Electronic Effects : DFT calculations and Hammett substituent constants can quantify electron-donating/withdrawing effects. For instance, methoxy groups increase electron density on the aniline ring, altering coordination chemistry .

Biological and Pharmacological Potential

Basic Question : What in vitro assays are suitable for evaluating the antimicrobial or anticancer activity of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives? Advanced Question : How can structure-activity relationship (SAR) studies guide the design of pyrazole-aniline hybrids with enhanced target specificity (e.g., kinase inhibition)?

Q. Methodological Answers :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungal strains (e.g., Candida albicans). Tetrazole analogs show enhanced activity due to improved membrane penetration .
  • SAR Strategies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like tubulin or EGFR. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives demonstrated anticancer activity via tubulin polymerization inhibition .

Analytical and Spectroscopic Challenges

Basic Question : What spectroscopic techniques are most effective for resolving tautomeric equilibria in pyrazole-aniline hybrids? Advanced Question : How can dynamic NMR or X-ray crystallography clarify conformational dynamics in substituted pyrazole derivatives?

Q. Methodological Answers :

  • Tautomer Identification : ¹H NMR in DMSO-d₆ or CDCl₃ reveals proton exchange between pyrazole N-atoms. Variable-temperature NMR tracks tautomeric shifts, while IR spectroscopy detects N–H stretching modes .
  • Conformational Analysis : Single-crystal X-ray diffraction provides unambiguous proof of regiochemistry. For example, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline showed distinct packing patterns influenced by halogen bonding .

Data Contradictions and Reproducibility

Basic Question : How can discrepancies in reported biological activity data for pyrazole-aniline derivatives be resolved? Advanced Question : What experimental controls ensure reproducibility in catalytic applications (e.g., Suzuki coupling) involving this compound?

Q. Methodological Answers :

  • Biological Data : Standardize assay protocols (e.g., cell lines, incubation time) and validate purity (>95% by HPLC). Contradictions in IC₅₀ values may arise from impurity interference or solvent effects .
  • Catalytic Reproducibility : Use anhydrous solvents (e.g., THF, DMF) and rigorously exclude oxygen/water. Monitor reaction progress via LC-MS and report turnover numbers (TON) .

Computational Modeling

Advanced Question : How can QSAR models predict the pharmacokinetic properties of 3-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline derivatives?

Q. Methodological Answers :

  • QSAR Workflow : Use descriptors like logP, polar surface area, and H-bond donors/acceptors. Software such as Schrödinger’s QikProp or MOE generates ADME profiles. For example, methoxy groups improve blood-brain barrier penetration in tetrazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.